2-Ethylpyrimidin-4-amine

Description

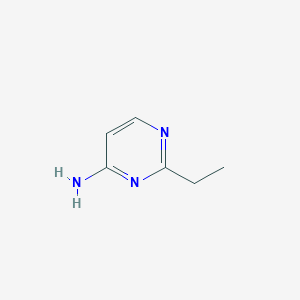

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-2-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFXFDLYVAUDTCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312763 | |

| Record name | 2-Ethyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10491-77-7 | |

| Record name | 2-Ethyl-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10491-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2-Ethylpyrimidin-4-amine

An In-depth Technical Guide to 2-Ethylpyrimidin-4-amine: Structure, Properties, and Synthetic Applications

Introduction

2-Ethylpyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core, which is a fundamental building block in numerous biologically significant molecules, including the nucleobases cytosine, thymine, and uracil.[1] The aminopyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, renowned for its ability to form key hydrogen-bonding interactions with a wide array of biological targets.[2] This makes derivatives of 2-Ethylpyrimidin-4-amine valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications, ranging from kinase inhibitors for cancer therapy to agents targeting infectious diseases.[2][3][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic profile, synthesis, and potential applications of 2-Ethylpyrimidin-4-amine. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Chemical Structure and Physicochemical Properties

The structural foundation of 2-Ethylpyrimidin-4-amine consists of a pyrimidine ring substituted with an ethyl group at the C2 position and an amine group at the C4 position. This arrangement of functional groups dictates its chemical reactivity and potential for forming intermolecular interactions.

Caption: Chemical structure of 2-Ethylpyrimidin-4-amine.

The key physicochemical properties of 2-Ethylpyrimidin-4-amine are summarized in the table below. These parameters are crucial for predicting its behavior in various chemical and biological systems, including solubility, membrane permeability, and metabolic stability.

| Property | Value | Source |

| CAS Number | 10491-77-7 | [5] |

| Molecular Formula | C₆H₉N₃ | [5] |

| Molecular Weight | 123.16 g/mol | [5] |

| SMILES | CCC1=NC=CC(N)=N1 | [5] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | [5] |

| LogP (octanol-water partition coefficient) | 0.6212 | [5] |

| Hydrogen Bond Acceptors | 3 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Predicted ¹H NMR Data | |||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1 | Doublet | 1H | Pyrimidine H-6 |

| ~6.5 | Doublet | 1H | Pyrimidine H-5 |

| ~5.5 | Broad Singlet | 2H | -NH₂ (Amine) |

| ~2.7 | Quartet | 2H | -CH₂- (Ethyl) |

| ~1.2 | Triplet | 3H | -CH₃ (Ethyl) |

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Pyrimidine C-2 |

| ~163 | Pyrimidine C-4 |

| ~158 | Pyrimidine C-6 |

| ~105 | Pyrimidine C-5 |

| ~32 | -CH₂- (Ethyl) |

| ~12 | -CH₃ (Ethyl) |

Infrared (IR) Spectroscopy & Mass Spectrometry (MS)

| Spectroscopic Method | Expected Peaks/Signals |

| IR Spectroscopy (cm⁻¹) | 3300-3100 (N-H stretching), 2960-2850 (C-H stretching), 1650-1550 (C=N and C=C stretching), 1470-1430 (C-H bending) |

| Mass Spectrometry (m/z) | Expected [M]+ peak at ~123.1, with fragmentation patterns corresponding to the loss of ethyl and amino groups. |

General Protocol for Spectroscopic Analysis

-

Sample Preparation: For NMR, dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). For IR, the sample can be analyzed as a KBr pellet or a thin film. For MS, dissolve a small amount in a volatile solvent like methanol or acetonitrile.[6]

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher), a Fourier-transform infrared (FTIR) spectrometer, and a high-resolution mass spectrometer.[6]

-

Data Acquisition: Acquire spectra using standard parameters. For NMR, this includes proton (¹H), carbon (¹³C), and potentially 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

-

Analysis: Process the raw data (e.g., Fourier transformation, baseline correction) and interpret the resulting spectra to confirm the structure and assess the purity of the 2-Ethylpyrimidin-4-amine sample.

Synthesis and Purification

The synthesis of 2-substituted-4-aminopyrimidines is a well-established area of heterocyclic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[7] This approach builds the pyrimidine ring with the desired substituents incorporated from the starting materials.

Representative Synthetic Pathway

The synthesis of 2-Ethylpyrimidin-4-amine can be achieved by reacting an appropriate precursor, such as 1,1-dimethoxy-3-pentanone, with guanidine hydrochloride in the presence of a base like sodium ethoxide. The base serves to deprotonate the guanidine, which then acts as the nucleophile to initiate ring formation.

Caption: A plausible synthetic workflow for 2-Ethylpyrimidin-4-amine.

Step-by-Step Experimental Protocol

This protocol is adapted from established methods for synthesizing analogous aminopyrimidines.[7][8]

-

Preparation of Base: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Addition of Reagents: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq). Stir the mixture for 30 minutes at room temperature.

-

Condensation Reaction: Add 1,1-dimethoxy-3-pentanone (1.0 eq) dropwise to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., acetic acid). Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The crude 2-Ethylpyrimidin-4-amine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 2-Ethylpyrimidin-4-amine is centered on its nucleophilic amino group and the electron-deficient pyrimidine ring. The amino group can be readily alkylated, acylated, or used in coupling reactions to build more complex molecular architectures.[2] This versatility makes it a key intermediate in the synthesis of pharmaceuticals.

The aminopyrimidine core is prevalent in many kinase inhibitors, where the nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the target kinase.[9]

Caption: Role of 2-Ethylpyrimidin-4-amine in a typical drug discovery workflow.

Potential Therapeutic Areas:

-

Oncology: As a precursor for kinase inhibitors targeting various cancers.[9]

-

Infectious Diseases: The aminopyrimidine scaffold has shown potential in developing antimalarial and antibacterial agents.[1][2]

-

Central Nervous System (CNS) Disorders: Pyrimidine derivatives are explored for their activity on CNS targets.[4]

Safety and Handling

While a specific, comprehensive safety datasheet for 2-Ethylpyrimidin-4-amine is not widely available, data from structurally similar aminopyrimidines and general chemical safety principles should be followed.

-

Hazards: Assumed to be harmful if swallowed or inhaled. May cause skin and serious eye irritation.[10][11][12]

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14] Avoid breathing dust, fumes, or vapors.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Recommended storage temperature is 2-8°C, sealed in dry conditions.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor.[10][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[13]

-

References

-

Caldwell, W. T. (1936). The Synthesis of 2-Amino-4-ethylpyrimidine. Journal of the American Chemical Society, 58(2), 287-288. Available from: [Link]

-

PubChem. 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Available from: [Link]

-

Genfarm. Safety Data Sheet. Available from: [Link]

-

Kavková, K., et al. (2018). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 27(4), 1170-1184. Available from: [Link]

-

Loba Chemie. 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

-

PubChem. 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Available from: [Link]

-

Pawar, C. S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Scientific Research, 12(2), 01-11. Available from: [Link]

-

Loba Chemie. 2-AMINO 4-METHYLPYRIDINE. Available from: [Link]

-

Khan, I., et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. Available from: [Link]

-

Kumar, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. ACS Omega. Available from: [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available from: [Link]

-

Cheng, J. J., et al. (2010). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry, 53(15), 5590-5600. Available from: [Link]

-

Lee, S., et al. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels. Chemosensors, 13, 307. Available from: [Link]

-

ResearchGate. 2-Chloropyrimidin-4-amine. Available from: [Link]

-

Pathan, A. A., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Molecules, 29(2), 349. Available from: [Link]

-

Ivanova, Y., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6330. Available from: [Link]

-

NIST. 2-Amino-4-methylpyrimidine. NIST WebBook. Available from: [Link]

-

Philips, F. S., et al. (1952). Hematological Effects of Certain 2,4-Diaminopyrimidines, Antagonists of Folic Acid Metabolism. Blood, 7(10), 965-979. Available from: [Link]

-

ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. 2-[(Ethylamino)methyl]pyrimidin-4-amine | Benchchem [benchchem.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. genfarm.com.au [genfarm.com.au]

- 12. 4-Ethylpyrimidin-2-amine | 1193-85-7 [sigmaaldrich.com]

- 13. aksci.com [aksci.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

2-Ethylpyrimidin-4-amine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents and biologically active molecules.[1] As a privileged heterocyclic structure, its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-infective, and anti-inflammatory properties.[1][2] The nitrogen atoms within the pyrimidine ring are key to its biological function, acting as hydrogen bond acceptors and donors, which allows for potent and selective interactions with various biological targets.[3][4] This guide focuses on a specific derivative, 2-Ethylpyrimidin-4-amine (also known as 4-Amino-2-ethylpyrimidine), providing a comprehensive overview of its chemical properties, synthesis, and potential applications for professionals in research and development.

Physicochemical and Structural Data

2-Ethylpyrimidin-4-amine is a substituted aminopyrimidine with a distinct set of properties that make it a valuable building block in synthetic and medicinal chemistry. Below is a summary of its key identifiers and computed chemical properties.

| Property | Value | Source |

| CAS Number | 10491-77-7 | ChemScene[5] |

| Molecular Formula | C₆H₉N₃ | ChemScene[5] |

| Molecular Weight | 123.16 g/mol | ChemScene[5] |

| SMILES | CCC1=NC=CC(N)=N1 | ChemScene[5] |

| Topological Polar Surface Area (TPSA) | 51.8 Ų | ChemScene[5] |

| LogP (calculated) | 0.6212 | ChemScene[5] |

| Hydrogen Bond Acceptors | 3 | ChemScene[5] |

| Hydrogen Bond Donors | 1 | ChemScene[5] |

| Rotatable Bonds | 1 | ChemScene[5] |

Synthesis of 2-Ethylpyrimidin-4-amine

The synthesis of 2-Ethylpyrimidin-4-amine has been documented in the chemical literature, with early work providing foundational methods for its preparation. A notable 1936 publication by William T. Caldwell outlines two distinct synthetic pathways.[6] These methods, while classical, demonstrate the fundamental chemical principles for constructing the 2-ethyl-4-aminopyrimidine core.

Method 1: Synthesis from 2-Amino-4-ethyl-6-oxypyrimidine

This pathway involves the conversion of an oxypyrimidine intermediate to the final amine product. The key steps involve chlorination followed by amination.

Caption: Workflow for the synthesis of 2-Amino-4-ethylpyrimidine from an oxypyrimidine precursor.

Experimental Protocol (Adapted from Caldwell, 1936):

-

Chlorination: 2-Amino-4-ethyl-6-oxypyrimidine is refluxed with phosphorus oxychloride for approximately 30 minutes, followed by warming on a steam bath for an additional 1.5 hours.[6] This step replaces the hydroxyl group with a chlorine atom. The resulting 2-amino-4-chloro-6-ethylpyrimidine is then isolated and purified.

-

Reduction: The chlorinated intermediate is subsequently reduced using zinc dust in a suitable solvent under reflux for 90 minutes.[6] This step removes the chlorine atom at the 4-position, yielding 2-amino-4-ethylpyrimidine.

Method 2: Synthesis from 2-Chloro-4-ethylpyrimidine

This alternative route begins with a chloro-substituted pyrimidine and introduces the amino group in the final step.

Caption: Synthesis of 2-Amino-4-ethylpyrimidine via amination of a chloropyrimidine.

Experimental Protocol (Adapted from Caldwell, 1936):

-

Amination: 2-Chloro-4-ethylpyrimidine is heated in a sealed tube with a saturated solution of alcoholic ammonia at 120-130°C for four hours.[6]

-

Purification: The resulting product, 2-Amino-4-ethylpyrimidine, is then purified by recrystallization from alcohol. The reported boiling point for the final product is 229°C.[6]

Spectroscopic and Analytical Characterization

While specific, publicly available spectra for 2-Ethylpyrimidin-4-amine are limited, its structure allows for the prediction of key spectroscopic features based on general principles and data from analogous compounds, such as 2-methylpyrimidin-4-amine.[7][8]

Caption: Predicted key signals for the characterization of 2-Ethylpyrimidin-4-amine.

-

¹H NMR Spectroscopy: The spectrum is expected to show a triplet for the methyl protons (~1.2 ppm), a quartet for the methylene protons (~2.6 ppm) of the ethyl group, two doublets for the aromatic protons on the pyrimidine ring, and a broad singlet for the amino protons which may exchange with D₂O.

-

¹³C NMR Spectroscopy: The spectrum would display distinct signals for the two carbons of the ethyl group and the four unique carbons of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: Key absorptions would include two N-H stretching bands characteristic of a primary amine in the 3400-3250 cm⁻¹ region, an N-H bending vibration around 1650-1580 cm⁻¹, and C-N stretching bands.[9]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z corresponding to its molecular weight (123.16). A key fragmentation pattern would be the alpha-cleavage, resulting in the loss of a methyl radical to form a stable, resonance-delocalized cation.[10]

Reactivity and Potential Applications

The chemical reactivity of 2-Ethylpyrimidin-4-amine is dictated by the interplay between the electron-deficient pyrimidine ring and the electron-donating amino and ethyl groups.

-

Nucleophilicity of the Amino Group: The exocyclic amino group is the primary site of nucleophilic attack, readily reacting with electrophiles such as aldehydes, acyl chlorides, and alkyl halides.[11] This reactivity allows for the straightforward derivatization of the molecule to build more complex structures.

-

Pyrimidine Ring Chemistry: The pyrimidine ring itself can participate in various reactions. While the amino group activates the ring towards electrophilic substitution, the inherent electron deficiency of the diazine system makes it susceptible to nucleophilic aromatic substitution, particularly if further activating or leaving groups are present on the ring.

The aminopyrimidine core is a well-established pharmacophore in drug discovery, suggesting several potential applications for 2-Ethylpyrimidin-4-amine as a lead compound or synthetic intermediate.

-

Kinase Inhibition: Many 2,4-disubstituted pyrimidine derivatives are potent inhibitors of various protein kinases, which are critical targets in oncology.[12] The 4-amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases.[4]

-

Anticancer and Antimalarial Agents: The aminopyrimidine scaffold is present in numerous approved anticancer drugs and is a key component of antimalarial compounds that often target dihydrofolate reductase (PfDHFR).[2][13]

-

G-Protein-Coupled Receptor (GPCR) Agonists: Derivatives of 4-amino-2-substituted pyrimidines have been investigated as agonists for GPCRs like GPR119, a target for the treatment of metabolic disorders.[14]

-

Synthetic Building Block: Its bifunctional nature (amine and heterocyclic core) makes it a versatile starting material for the synthesis of fused heterocyclic systems and compound libraries for high-throughput screening.

Safety and Handling

-

General Handling: Use in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: Compounds of this class may be harmful if swallowed, cause skin irritation, and potentially cause serious eye damage or irritation.[6] Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5]

This guide provides a foundational understanding of 2-Ethylpyrimidin-4-amine for its application in a research and development setting. While specific experimental data on this particular isomer is sparse, the rich chemistry and pharmacology of the broader aminopyrimidine class provide a strong basis for its exploration in various scientific endeavors.

References

- Caldwell, W. T. The Synthesis of 2-Amino-4-ethylpyrimidine. Journal of the American Chemical Society, 1936, 58(2), 287-288.

- Google Patents. (n.d.). Synthesis of substituted 4-amino-pyrimidines.

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved March 10, 2026, from [Link]

-

MDPI. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Retrieved March 10, 2026, from [Link]

-

PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Retrieved March 10, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine.... Retrieved March 10, 2026, from [Link]

-

PMC. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Retrieved March 10, 2026, from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved March 10, 2026, from [Link]

-

PMC. (1962). Reaction of Several Aminopyrimidines With Formaldehyde. Retrieved March 10, 2026, from [Link]

-

PMC. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved March 10, 2026, from [Link]

-

PMC. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved March 10, 2026, from [Link]

-

PMC. (2012). 2-Aminopyrimidine based 4-aminoquinoline anti-plasmodial agents. Synthesis, biological activity, structure–activity relationship and mode of action studies. Retrieved March 10, 2026, from [Link]

-

PMC. (2022). Recent Advances in Pyrimidine-Based Drugs. Retrieved March 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved March 10, 2026, from [Link]

-

ResearchGate. (2015). Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine.... Retrieved March 10, 2026, from [Link]

-

PubChem. (n.d.). 2-Ethylpyridin-4-amine. Retrieved March 10, 2026, from [Link]

-

PMC. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved March 10, 2026, from [Link]

-

PMC. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Retrieved March 10, 2026, from [Link]

-

NIST WebBook. (n.d.). 2-Amino-4-methylpyrimidine. Retrieved March 10, 2026, from [Link]

-

PubMed. (2024). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. Retrieved March 10, 2026, from [Link]

-

PubMed. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. Retrieved March 10, 2026, from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-(2-Aminoethyl)pyrimidin-4-amine|CAS 933703-17-4 [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 2-[(Ethylamino)methyl]pyrimidin-4-amine | Benchchem [benchchem.com]

- 6. 2-Ethylpyridin-4-amine | C7H10N2 | CID 12015366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-4-methylpyrimidine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as a series of novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Characteristics and Structural Dynamics of 4-Amino-2-ethylpyrimidine: A Technical Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the pyrimidine scaffold is a cornerstone for designing biologically active molecules. Specifically, 4-Amino-2-ethylpyrimidine (IUPAC: 2-ethylpyrimidin-4-amine; CAS: 10491-77-7) has emerged as a highly versatile building block[1]. By presenting a unique combination of hydrogen-bonding capabilities and finely tuned lipophilicity, this compound serves as a privileged structural motif, particularly in the development of kinase inhibitors and targeted antiviral agents[2]. This technical guide delineates its physicochemical properties, structural-activity relationship (SAR) logic, and provides validated, step-by-step methodologies for its synthesis and analytical characterization.

Molecular and Physicochemical Profile

Understanding the baseline physicochemical properties of 4-Amino-2-ethylpyrimidine is critical for predicting its behavior in organic solvents during synthesis and its pharmacokinetic profile in biological systems.

Quantitative Physicochemical Data

| Property | Value | Source |

| Chemical Name | 2-ethylpyrimidin-4-amine | [3] |

| CAS Number | 10491-77-7 | [1] |

| Molecular Formula | C6H9N3 | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| LogP (Predicted) | 1.049 | [3] |

| H-Bond Donors | 1 | [3] |

| H-Bond Acceptors | 3 | [3] |

| SMILES | CCC1=NC=CC(N)=N1 | [1] |

Expert Insight & Causality: The specific physicochemical profile of this molecule is highly intentional in drug design. The substitution of an ethyl group at the C2 position increases the partition coefficient (LogP ~1.05) compared to a standard methyl group[3]. This modification enhances lipophilicity, thereby improving passive transcellular membrane permeability without introducing the severe metabolic liabilities (e.g., rapid CYP450 oxidation) associated with longer, unbranched alkyl chains[2].

Structural Activity Relationship (SAR) & Target Interaction

The aminopyrimidine core is structurally privileged. The electron-withdrawing nature of the pyrimidine ring is counterbalanced by the electron-donating exocyclic 4-amino group. This interplay modulates the basicity of the ring nitrogens, ensuring the compound maintains an optimal ionization state at physiological pH (pH 7.4), which is paramount for aqueous solubility and target engagement[2].

Figure 1: Structural Activity Relationship (SAR) mapping of 4-Amino-2-ethylpyrimidine.

Synthetic Methodologies and Functionalization

Constructing the 4-Amino-2-ethylpyrimidine scaffold can be achieved through de novo ring synthesis or late-stage functionalization. For rapid analog generation, palladium-catalyzed Suzuki-Miyaura cross-coupling using commercially available 4-amino-2-chloropyrimidine is highly efficient[2].

Figure 2: Synthetic workflow for 4-Amino-2-ethylpyrimidine via Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesize 4-Amino-2-ethylpyrimidine with built-in in-process controls (IPC) to ensure reaction fidelity and prevent catalytic failure[4].

-

Reagent Preparation & Degassing: Dissolve 4-amino-2-chloropyrimidine (1.0 eq) and ethylboronic acid (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.

-

Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.

-

Validation Check: Sparge the solvent mixture with Argon for 15 minutes prior to catalyst addition. Oxygen must be excluded to prevent the oxidative degradation of the Pd(0) active species into inactive Pd(II) black.

-

-

Catalyst Addition & Heating: Add

(0.05 eq) and potassium carbonate ( -

In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in methanol, and analyze via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).

-

Self-Validation: The reaction is only deemed complete when the starting material spot (UV active at 254 nm) is entirely consumed. If unreacted chloride remains, spike with an additional 0.5 eq of ethylboronic acid and continue heating.

-

-

Workup & Isolation: Cool to room temperature, filter through a pad of Celite, and partition between Ethyl Acetate and Brine.

-

Causality: Celite effectively traps insoluble palladium particulates. The biphasic extraction ensures that hydrophilic boronic acid byproducts and inorganic salts partition into the aqueous layer, leaving the target aminopyrimidine in the organic phase.

-

Analytical Characterization: Self-Validating LC-MS Protocol

To establish absolute trustworthiness in the synthesized batch, structural integrity and purity must be confirmed via Liquid Chromatography-Mass Spectrometry (LC-MS)[5].

Protocol: LC-MS Validation

-

System Suitability Test (SST): Before running the sample, inject a blank (methanol) followed by a known pyrimidine reference standard.

-

Causality: The blank injection validates that the column is free from carryover (ghost peaks), while the reference standard ensures the mass analyzer is properly calibrated and the retention time is stable.

-

-

Chromatographic Separation: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm) with a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 5 minutes.

-

Causality: Formic acid serves a dual purpose: it suppresses the ionization of surface silanols on the stationary phase (preventing peak tailing of the basic amine) and provides abundant protons to facilitate ionization in the MS source.

-

-

Mass Spectrometry (ESI+): Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

-

Self-Validation: The basic pyrimidine nitrogens and the exocyclic amine readily accept protons. A successful synthesis is validated by the presence of a dominant

pseudomolecular ion at m/z 124.16. Any significant signal at m/z 130 would indicate unreacted chlorinated starting material, triggering a mandatory re-purification cycle[1][5].

-

References

-

Title: 4-amino-2-ethylpyrimidine-5-carbonitrile (C7H8N4) Source: PubChemLite (uni.lu) URL: [Link]

- Title: US9732065B2 - Cyclic aminomethyl pyrimidine derivative Source: Google Patents URL

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Ethylpyrimidin-5-amine | 1152519-74-8 | Benchchem [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. US9732065B2 - Cyclic aminomethyl pyrimidine derivative - Google Patents [patents.google.com]

- 5. PubChemLite - 4-amino-2-ethylpyrimidine-5-carbonitrile (C7H8N4) [pubchemlite.lcsb.uni.lu]

Thermodynamic stability of 2-Ethylpyrimidin-4-amine

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethylpyrimidin-4-amine for Pharmaceutical Development

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the thermodynamic stability of 2-Ethylpyrimidin-4-amine, a heterocyclic amine scaffold of significant interest in medicinal chemistry. From the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the molecular attributes governing the stability of 2-Ethylpyrimidin-4-amine, detail a multi-tiered analytical strategy for its characterization using advanced calorimetric techniques, and discuss the profound implications of these findings for formulation, storage, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals seeking to build a robust stability profile for pyrimidine-based APIs.

Introduction: The Critical Role of Stability for 2-Ethylpyrimidin-4-amine

2-Ethylpyrimidin-4-amine (CAS: 10491-77-7, Molecular Formula: C₆H₉N₃) is a substituted aminopyrimidine.[1] The aminopyrimidine core is a privileged scaffold in pharmacology, recognized for its ability to form key hydrogen-bonding interactions with a wide range of biological targets, making it a valuable building block in the synthesis of therapeutic agents.[2][3]

However, the transition from a promising chemical entity to a viable drug product is contingent upon its physicochemical properties, paramount among which is thermodynamic stability. An API that degrades during manufacturing, storage, or administration can lead to loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a thorough understanding and rigorous quantification of the thermodynamic stability of 2-Ethylpyrimidin-4-amine are not merely procedural hurdles but essential components of a successful development program. This guide outlines the principles and practices for establishing a comprehensive stability profile.

Theoretical Foundations of Molecular Stability

The inherent stability of a molecule like 2-Ethylpyrimidin-4-amine is dictated by its structure. The propensity for a degradation reaction to occur is governed by the change in Gibbs free energy (ΔG), which integrates changes in enthalpy (ΔH, the heat of reaction) and entropy (ΔS, the degree of disorder). A negative ΔG indicates a spontaneous, thermodynamically favorable degradation process. The rate of this process is controlled by the activation energy (Ea) barrier.

Several structural features of 2-Ethylpyrimidin-4-amine are critical to its stability:

-

Pyrimidine Ring: The aromatic, electron-deficient nature of the pyrimidine ring provides a degree of inherent stability. However, it also presents sites susceptible to nucleophilic attack or oxidative cleavage under stress conditions.[4]

-

Exocyclic Amino Group: The primary amine at the 4-position is a key functional group. Its basicity (pKa) influences its protonation state, which can significantly alter its reactivity and susceptibility to degradation.[5] Amines are known to be susceptible to oxidation and can participate in reactions like carbamate formation in the presence of CO₂, a potential degradation pathway for solid-state formulations.[6][7]

-

Ethyl Substituent: The ethyl group at the 2-position exerts a mild electron-donating effect on the pyrimidine ring, which can modulate its reactivity. This alkyl side chain also represents a potential site for oxidative degradation.

Understanding these structural elements allows us to anticipate potential degradation pathways and design a targeted experimental strategy to probe them.

A Multi-faceted Experimental Approach to Stability Assessment

No single technique can fully elucidate the thermodynamic stability of an API. A robust assessment relies on a suite of orthogonal analytical methods, primarily centered around calorimetry, which directly measures the heat associated with physical and chemical events.[8]

Differential Scanning Calorimetry (DSC): The Initial Thermal Profile

Expertise & Experience: DSC is the workhorse for initial thermal analysis. It provides a rapid and resource-efficient means to screen for fundamental stability characteristics. We don't just look at the melting point; we analyze the entire thermogram for subtle pre-melting events that could indicate solid-state interactions or the presence of impurities.[9] Its most powerful application in early development is for excipient compatibility screening, allowing formulators to quickly identify and discard problematic inactive ingredients that could destabilize the API.[10]

Protocol: DSC for Thermal Profiling and Excipient Compatibility

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium standards.

-

Sample Preparation (API): Accurately weigh 2-3 mg of 2-Ethylpyrimidin-4-amine into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Sample Preparation (API-Excipient Mixture): Prepare a 1:1 (w/w) physical mixture of the API and the chosen excipient (e.g., lactose, magnesium stearate). Accurately weigh 2-3 mg of the mixture into a DSC pan.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond any expected thermal events (e.g., 250 °C) under a nitrogen purge (50 mL/min).

-

Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram for:

-

The onset temperature and peak maximum of the melting endotherm.

-

The appearance of new exothermic peaks or significant shifts in the API's melting peak in the presence of an excipient, which would indicate an incompatibility.[10]

-

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC-based thermal analysis and excipient screening.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

Expertise & Experience: TGA is complementary to DSC. While DSC detects thermal events, TGA quantifies mass loss associated with them.[11] This is crucial for distinguishing between processes like melting (no mass loss) and decomposition (mass loss). By identifying the onset temperature of degradation, we establish the upper limit of thermal stability for the API, which is critical information for processes like drying or hot-melt extrusion.

Protocol: TGA for Decomposition Profiling

-

Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., nickel).

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Ethylpyrimidin-4-amine onto the TGA sample pan.

-

Thermal Program: Place the pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10 °C/min) from ambient to a high temperature (e.g., 500 °C) under a nitrogen purge.

-

Data Analysis: Record the percentage of mass loss versus temperature. Determine the onset temperature of significant mass loss, which corresponds to the beginning of thermal decomposition.

Isothermal Microcalorimetry (IMC): Predicting Long-Term Stability

Expertise & Experience: Accelerated stability studies that rely on high heat can sometimes induce degradation pathways that are not relevant at normal storage conditions. IMC circumvents this by being sensitive enough to measure the minuscule heat produced by degradation reactions at or near ambient temperatures.[10][12] By measuring the heat flow rate at several temperatures (e.g., 25°C, 40°C, 50°C), we can apply the Arrhenius equation to build a kinetic model that accurately predicts the degradation rate at the intended long-term storage temperature (e.g., 5°C or 25°C). This provides a scientifically rigorous prediction of shelf-life in weeks, rather than the years required for traditional stability studies.[8][10]

Protocol: IMC for Shelf-Life Prediction

-

Sample Preparation: Accurately weigh a larger quantity of 2-Ethylpyrimidin-4-amine (e.g., 200 mg) into a glass ampoule. Seal the ampoule.

-

Equilibration: Place the sealed ampoule into the IMC instrument set at the first desired temperature (e.g., 50 °C) and allow it to thermally equilibrate until a stable heat flow baseline is achieved.

-

Isothermal Measurement: Measure the heat flow (in microwatts) from the sample over an extended period (days to weeks) until a clear trend in the degradation rate is observed.

-

Repeat at Different Temperatures: Repeat steps 2 and 3 at a minimum of two other temperatures (e.g., 40 °C and 25 °C).

-

Kinetic Analysis: Plot the natural logarithm of the heat flow rate (ln(rate)) versus the inverse of the absolute temperature (1/T). The slope of this Arrhenius plot is equal to -Ea/R (where R is the gas constant), allowing for the calculation of the activation energy. Extrapolate the line to the desired storage temperature to predict the long-term degradation rate.

Data Synthesis and Mechanistic Insights

The power of this multi-faceted approach lies in the synthesis of all data points to build a holistic stability profile.

Data Presentation: Hypothetical Stability Data for 2-Ethylpyrimidin-4-amine

| Parameter | Method | Result | Interpretation |

| Melting Onset | DSC | 135.2 °C | Sharp endotherm suggests high purity. |

| Enthalpy of Fusion | DSC | 18.5 kJ/mol | Provides a benchmark for crystallinity. |

| Decomposition Onset | TGA | 210.5 °C | The compound is thermally stable up to this temperature. |

| Mass Loss at 250 °C | TGA | 15.8% | Indicates a multi-step decomposition process. |

| Heat Flow at 40 °C | IMC | 5.2 µW/g | Quantifies the rate of slow degradation at elevated storage. |

| Activation Energy (Ea) | IMC (Arrhenius) | 85.3 kJ/mol | Kinetic parameter for predicting temperature dependence of degradation. |

| Predicted Shelf-Life (t₉₀) | IMC (Extrapolated) | 3.8 years at 25°C | Data-driven estimation of stability under standard conditions. |

Proposed Decomposition Pathways

Based on the known chemistry of amines and pyrimidines, several degradation pathways under thermal or oxidative stress are plausible.[13][14] A primary route for amines, especially in the presence of trace CO₂ and moisture, involves carbamate formation. This intermediate can then undergo intermolecular reactions.

Visualization: A Plausible Thermal Degradation Pathway

Caption: Potential degradation pathways for 2-Ethylpyrimidin-4-amine.

This proposed pathway, involving the formation of urea-linked dimers or cyclic derivatives, is consistent with degradation mechanisms observed for other amine-based compounds.[6][7] The identification of such potential impurities is vital for developing analytical methods for their detection and control.

Practical Implications for Drug Development

The thermodynamic data generated are directly actionable and guide critical development decisions:

-

Formulation Strategy: The DSC excipient compatibility screen is a self-validating system. If a mixture of 2-Ethylpyrimidin-4-amine with an excipient like lactose shows a lowered melting point or an exotherm, that excipient is immediately flagged as high-risk, preventing a costly late-stage formulation failure.

-

Storage and Handling: The TGA and IMC data provide a clear, defensible rationale for setting storage conditions. The TGA onset of 210.5 °C indicates robustness to short-term heat excursions during manufacturing, while the IMC-predicted shelf-life dictates the recommended long-term storage temperature to ensure product quality over its entire lifecycle.

-

Regulatory Compliance: This comprehensive stability package forms a core component of the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. It demonstrates a deep understanding of the API and aligns with the principles of Quality by Design (QbD) as expected by agencies like the FDA and EMA, referencing guidelines such as ICH Q1A.[10]

Conclusion

The thermodynamic stability of 2-Ethylpyrimidin-4-amine is a critical attribute that must be thoroughly characterized to ensure the development of a safe and effective pharmaceutical product. A purely theoretical assessment is insufficient. By employing an integrated experimental strategy—led by powerful calorimetric techniques such as DSC, TGA, and IMC—we can quantify the molecule's intrinsic stability, predict its long-term behavior, and gain insight into its potential degradation pathways. This data-driven approach not only mitigates risk throughout the development pipeline but also provides the authoritative, scientifically-grounded evidence required for successful formulation and regulatory approval.

References

-

Lab Manager. (2026, January 13). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. Lab Manager. [Link]

-

Gaisford, S. (n.d.). Stability Assessment Of Pharmaceuticals Using Isothermal Calorimetry. ResearchGate. [Link]

-

SETARAM Instrumentation. (n.d.). Pharmaceutical Testing: Thermal Analysis and Calorimetry. SETARAM. [Link]

-

Suurkuusk, M. (2019). Isothermal Microcalorimetry for Pharmaceutical Stability Assessment. TA Instruments. [Link]

-

Impact Analytical. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Impact Analytical. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Ethylpyridin-4-amine. PubChem. [Link]

-

Suleman, H., et al. (2016). Thermodynamics of protonation of amines in aqueous solutions at elevated temperatures. ResearchGate. [Link]

-

Kortunov, P., et al. (2015). Dissociation Constants and Thermodynamic Properties of Amines and Alkanolamines from (293 to 353) K. ResearchGate. [Link]

-

Neudorfer, C., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. PMC. [Link]

-

Bhattacharjee, J., et al. (2018). Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. RSC Publishing. [Link]

-

Eide-Haugmo, I., et al. (2021). Stability of Structurally Varied Aqueous Amines for CO2 Capture. Semantic Scholar. [Link]

-

Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky UKnowledge. [Link]

-

Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. American Society for Microbiology. [Link]

-

Usacheva, T.R., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. [Link]

-

Plaza, S., et al. (2011). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]

-

Saeed, M. A., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace. [Link]

-

Ghaffari, A., et al. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-[(Ethylamino)methyl]pyrimidin-4-amine | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. mdpi.com [mdpi.com]

- 8. freethinktech.com [freethinktech.com]

- 9. quercus.be [quercus.be]

- 10. Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life | Lab Manager [labmanager.com]

- 11. Pharmaceutical Testing: Thermal Analysis and Calorimetry - SETARAM [setaramsolutions.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pure.hw.ac.uk [pure.hw.ac.uk]

A Methodological Guide to the Crystal Structure Analysis of 2-Ethylpyrimidin-4-amine: From Synthesis to Supramolecular Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and drug development, with their biological activity often intrinsically linked to their three-dimensional structure and intermolecular interactions. This technical guide presents a comprehensive, methodological framework for the crystal structure analysis of 2-Ethylpyrimidin-4-amine, a representative small molecule of this important class. While a definitive crystal structure for this specific compound is not publicly available as of this writing, this document serves as an expert-led walkthrough of the entire analytical pipeline. It is designed to provide researchers and drug development professionals with the foundational knowledge and practical protocols required to pursue such an analysis. The guide covers the synthesis and purification of the target compound, strategies for single-crystal growth, the principles and practice of single-crystal X-ray diffraction (SC-XRD), and the subsequent analysis of the crystal structure with a focus on intermolecular interactions and their implications for solid-state properties.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Design

The pyrimidine ring is a privileged heterocyclic motif found in a vast array of biologically active compounds, including antiviral agents, anticancer drugs, and antibiotics.[1] Its nitrogen atoms are excellent hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions, making it a versatile building block for designing molecules with specific binding properties. The seemingly subtle placement of substituents, such as an ethyl group at the 2-position and an amine at the 4-position, can profoundly influence the molecule's electronic distribution, lipophilicity, and, crucially, its solid-state packing.

Understanding the crystal structure of a molecule like 2-Ethylpyrimidin-4-amine is paramount for several reasons:

-

Polymorph Screening: Different crystal packing arrangements (polymorphs) can lead to significant variations in physical properties such as solubility, dissolution rate, and stability, which are critical parameters in drug formulation.[2]

-

Structure-Activity Relationship (SAR): A precise 3D structure provides invaluable data for computational modeling and understanding how the molecule interacts with its biological target.

-

Intellectual Property: The characterization of novel crystalline forms is essential for patent protection in the pharmaceutical industry.

This guide will therefore detail the necessary steps to achieve a comprehensive crystallographic analysis, providing both the "how" and the "why" behind each stage of the process.

Synthesis and Crystallization: The Gateway to a High-Quality Structure

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of 2-Ethylpyrimidin-4-amine

While various synthetic routes to aminopyrimidines exist, a common and effective method involves the cyclization of a C3 unit with an amidine.[3] A plausible and historically referenced approach for a related isomer, 2-amino-4-ethylpyrimidine, involves the reaction of ethyl propiolate with guanidine.[4] For the target compound, 2-Ethylpyrimidin-4-amine, a retro-synthetic analysis suggests a pathway starting from a suitable precursor like 2-ethyl-4-chloropyrimidine.

Experimental Protocol: Synthesis of 2-Ethylpyrimidin-4-amine

-

Chlorination: React 2-ethyl-4-hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-ethyl-4-chloropyrimidine. The reaction is typically performed under reflux conditions.

-

Purification of Intermediate: After the reaction, the excess POCl₃ is carefully quenched, and the crude product is extracted. Purification via column chromatography on silica gel is recommended to obtain pure 2-ethyl-4-chloropyrimidine.

-

Amination: The purified 2-ethyl-4-chloropyrimidine is then subjected to amination. This can be achieved by heating the compound in a sealed vessel with a saturated solution of ammonia in an alcohol, such as ethanol.[4] This nucleophilic aromatic substitution reaction replaces the chlorine atom with an amino group.

-

Final Purification: The resulting 2-Ethylpyrimidin-4-amine is then isolated and purified. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method to obtain high-purity material suitable for crystallization trials. Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Single Crystal Growth Methodology

Growing single crystals is often more of an art than a science, requiring patience and systematic screening of various conditions. The goal is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

Key Experimental Choices & Causality:

-

Solvent Selection: The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds tend to precipitate too quickly, leading to amorphous solids or microcrystalline powder.

-

Crystallization Technique: Several techniques can be employed:

-

Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[5]

-

Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small open vial, which is then placed inside a larger sealed container with a "reservoir" of a solvent in which the compound is poorly soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

-

Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.

-

Protocol: Crystallization Screening for 2-Ethylpyrimidin-4-amine

-

Solvent Screening: Prepare small-scale (1-2 mL) saturated or near-saturated solutions of purified 2-Ethylpyrimidin-4-amine in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, ethanol, methanol, water).

-

Set Up Trials: For each solvent, set up slow evaporation trials in small, clean glass vials covered with perforated parafilm.

-

Monitor Regularly: Inspect the vials under a microscope every few days for the formation of single, well-defined crystals.

-

Optimize: If microcrystals or amorphous powder forms, adjust the conditions by using solvent mixtures or switching to vapor diffusion or cooling methods to slow down the crystallization process.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it can be analyzed using SC-XRD to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

The crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while bombarding it with a focused beam of X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded.

Typical Data Collection Parameters:

| Parameter | Typical Value/Setting | Rationale |

| Radiation Source | Mo Kα (λ = 0.71073 Å) or Cu Kα | Molybdenum is a common choice for organic molecules, providing good resolution. |

| Temperature | 100 K | Reduces thermal motion, leading to higher quality data. |

| Detector | CCD or CMOS area detector | Efficiently captures the diffraction pattern over a wide area. |

| Data Collection Strategy | Omega (ω) and Phi (φ) scans | A series of narrow-frame scans are used to collect data over a full sphere of reflection data. |

Structure Solution and Refinement

The collected diffraction data (a set of reflections with corresponding intensities) is then used to solve and refine the crystal structure.

Workflow for Structure Solution and Refinement:

Caption: Workflow for solving and refining a crystal structure from raw diffraction data.

The process is iterative. An initial model of the structure is obtained using direct methods.[1] This model is then refined against the experimental data using least-squares methods. Initially, atoms are refined isotropically (with spherical thermal parameters), and then anisotropically (with ellipsoidal parameters that better represent thermal motion). Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible.

Results and Discussion: A Hypothetical Analysis of 2-Ethylpyrimidin-4-amine

Based on the known structures of similar aminopyrimidine derivatives, we can anticipate the key structural features and intermolecular interactions that would be revealed by a successful crystal structure analysis of 2-Ethylpyrimidin-4-amine.[6][7]

Expected Crystallographic Data

A successful analysis would yield a crystallographic information file (CIF) containing all the data about the structure. A summary of the key parameters would be presented in a table.

Table 1: Hypothetical Crystal Data and Structure Refinement for 2-Ethylpyrimidin-4-amine

| Parameter | Value |

| Chemical Formula | C₆H₉N₃ |

| Formula Weight | 123.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~9.8 |

| β (°) | ~105 |

| Volume (ų) | ~820 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | ~1.00 |

| Final R indices [I > 2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 |

| Goodness-of-fit on F² | ~1.05 |

Note: These values are illustrative and based on typical values for small organic molecules.

Molecular Geometry

The analysis would confirm the molecular connectivity and provide precise bond lengths and angles. The pyrimidine ring is expected to be essentially planar. The ethyl group will likely adopt a low-energy conformation, and its orientation relative to the ring will be determined.

Supramolecular Assembly and Intermolecular Interactions

The true power of crystal structure analysis lies in understanding how molecules interact with each other in the solid state. For 2-Ethylpyrimidin-4-amine, the primary amino group and the ring nitrogen atoms are key hydrogen bonding sites.

Expected Intermolecular Interactions:

-

N-H···N Hydrogen Bonds: The amino group (-NH₂) is a strong hydrogen bond donor, while the pyrimidine ring nitrogens (N1 and N3) are strong acceptors. It is highly probable that the crystal packing will be dominated by N-H···N hydrogen bonds, linking molecules into dimers, chains, or more complex networks.[6][7]

-

π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.[8]

These interactions can be visualized and analyzed using software like Mercury, which is part of the Cambridge Structural Database (CSD) suite.[9][10] A likely and common motif for aminopyrimidines is the formation of a hydrogen-bonded dimer, as illustrated below.

Caption: A potential hydrogen-bonded dimer motif for 2-Ethylpyrimidin-4-amine.

Conclusion and Future Outlook

This guide has outlined a comprehensive and scientifically rigorous pathway for the crystal structure analysis of 2-Ethylpyrimidin-4-amine. By following a systematic approach encompassing synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a detailed three-dimensional understanding of this molecule. The resulting structural information—particularly the insights into intermolecular hydrogen bonding and packing motifs—is invaluable for fields ranging from medicinal chemistry to materials science. It provides the empirical foundation for understanding solid-state properties, guiding drug formulation efforts, and informing the rational design of new, more effective pyrimidine-based therapeutics. The methodologies described herein are robust and applicable to a wide range of small organic molecules, serving as a foundational protocol for any laboratory engaged in solid-state chemical analysis.

References

-

Caldwell, W. T. (1936). The Synthesis of 2-Amino-4-ethylpyrimidine. Journal of the American Chemical Society, 58(2), 287-288. Available at: [Link]

-

El-Faham, A., et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. Available at: [Link]

-

PubChem. (n.d.). 2-Ethylpyridin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

-

Gümüşer, F. G., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules, 19(10), 16933-16951. Available at: [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

-

Gryz, M., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 470. Available at: [Link]

-

Sun, J., et al. (2008). 4-Ethoxypyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1749. Available at: [Link]

-

Vadgama, J. H., et al. (2022). SYNTHESIS, SPECTRAL ANALYSIS AND SINGLE CRYSTAL STRUCTURE ELUCIDATION OF 1-ETHYL-2-(ETHYLAMINO)-4-(4-FLUOROPHENYL)-1,6-DIHYDRO-6-OXO PYRIMIDINE-5-CARBONITRILE. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. Available at: [Link]

-

Al-Majid, A. M., et al. (2022). Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143–1151. Available at: [Link]

-

van Albada, G. A., et al. (2012). 2-Chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o302. Available at: [Link]

-

PubChem. (n.d.). 4-Ethylpyridin-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-Amino-4-methylpyrimidine. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (2012). Synthesis of substituted 4-amino-pyrimidines.

-

Li, Y., et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 4), 104-114. Available at: [Link]

-

El-Hiti, G. A., et al. (2018). Crystal structure of ethyl 4-amino-5-(5-methyl-1-(4-tolyl)-1H-1,2,3-triazole-4-carbonyl)-2-(phenylamino)thiophene-3-carboxylate, C24H23N5O3S. ORCA - Cardiff University. Available at: [Link]

-

Bakhouch, M., et al. (2015). Crystal structure of ethyl 2-amino-4-(4-chlorophenyl)-4H-1-benzothieno[3,2-b]pyran-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(8), o574-o575. Available at: [Link]

-

Bolla, G., et al. (2022). Differences in Coformer Interactions of the 2,4-Diaminopyrimidines Pyrimethamine and Trimethoprim. Crystal Growth & Design, 22(5), 3192-3205. Available at: [Link]

-

PubChemLite. (n.d.). 5-{[ethyl(methyl)amino]methyl}-2-methyl-5,6-dihydropyrimidin-4-amine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Ethoxypyridin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Crystal structure, Hirshfeld surface analysis, intermolecular interaction energies, energy frameworks and DFT calculations of 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

A Comprehensive Technical Guide to 2-Ethylpyrimidin-4-amine Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Foreword: The Enduring Promise of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents.[1] Its inherent ability to engage in crucial hydrogen-bonding interactions with biological targets has cemented its importance in drug discovery.[2] Within this broad and fruitful landscape, 2-Ethylpyrimidin-4-amine and its derivatives represent a focused area of significant interest, offering a unique combination of structural features ripe for exploration and exploitation in the development of novel therapeutics. This guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and diverse biological activities of 2-Ethylpyrimidin-4-amine derivatives, aimed at researchers, scientists, and professionals in the field of drug development.

I. The Synthetic Landscape: Crafting 2-Ethylpyrimidin-4-amine Derivatives

The synthesis of 2-Ethylpyrimidin-4-amine derivatives leverages fundamental principles of heterocyclic chemistry, primarily centered on the reactivity of the pyrimidine ring. The electron-deficient nature of the pyrimidine core, a consequence of its two electronegative nitrogen atoms, renders it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 2, 4, and 6 positions.[2] This inherent reactivity is the cornerstone for the introduction of the key amine functionalities.

A common and efficient strategy for the synthesis of the core scaffold involves a convergent approach, where precursor intermediates are prepared separately before being combined.[2] For the synthesis of 2-Ethylpyrimidin-4-amine itself, a plausible and widely applicable route starts from a readily available di-substituted pyrimidine, such as 2,4-dichloropyrimidine.

Experimental Protocol: A General Synthesis of 2-Ethylpyrimidin-4-amine

This protocol outlines a representative, two-step synthesis of the 2-Ethylpyrimidin-4-amine core structure.

Step 1: Regioselective Nucleophilic Substitution with Ethylamine

-

Reaction Setup: To a stirred solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol, add triethylamine (1.2 eq).

-

Nucleophilic Addition: Slowly add a solution of ethanamine (ethylamine) (1.1 eq) to the reaction mixture at room temperature.

-

Reaction Progression: Heat the mixture to 70°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-4 hours.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield 4-chloro-N-ethylpyrimidin-2-amine.

Step 2: Amination at the C4 Position

-

Reaction Setup: Dissolve the 4-chloro-N-ethylpyrimidin-2-amine (1.0 eq) from Step 1 in a suitable solvent, such as ethanol, in a sealed reaction vessel.

-

Ammonia Source: Add a solution of ammonia in ethanol (e.g., 7N solution) in excess.

-

Reaction Progression: Heat the mixture to a temperature of 100-120°C and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

-

Work-up and Isolation: After cooling, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford 2-Ethylpyrimidin-4-amine.

Caption: A streamlined workflow for evaluating the anticancer activity of novel compounds.

Table 1: Representative Antiproliferative Activity of Thieno[2,3-d]pyrimidine Derivatives (Structurally related to 2-Ethylpyrimidin-4-amine)

| Compound | Cell Line | IC50 (µM) | Reference |

| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 0.11 | [3] |

| 2-Ethyl-4-amino-thieno[2,3-d]pyrimidine | MDA-MB-231 (Breast Cancer) | 0.24 | [3] |

B. Antiviral Activity

Pyrimidine derivatives have a long and successful history as antiviral agents, primarily by interfering with viral nucleic acid synthesis. [1]While specific data on 2-Ethylpyrimidin-4-amine derivatives is emerging, related compounds have shown activity against a range of viruses.

For instance, novel pyrimidine derivatives have been synthesized and evaluated for their antiviral activities against Tobacco Mosaic Virus (TMV). [4]Furthermore, research into structurally similar compounds has demonstrated potential against other viruses, including coronaviruses. [5]The mechanism of action often involves the inhibition of viral enzymes essential for replication.

C. Other Therapeutic Arenas

The versatility of the pyrimidine scaffold suggests that 2-Ethylpyrimidin-4-amine derivatives may have therapeutic potential in other areas as well:

-

Antimalarial Activity: Pyrimidine derivatives like pyrimethamine are established antimalarial drugs that target the dihydrofolate reductase enzyme in Plasmodium falciparum. [1]The aminopyrimidine core is a key feature in this class of compounds. [2]* Neuroprotective and Antioxidant Properties: Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, have been shown to possess neuroprotective, antioxidant, and Aβ anti-aggregation properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's. [6]

IV. Future Perspectives and Challenges

The exploration of 2-Ethylpyrimidin-4-amine derivatives is a field with considerable room for growth. Future research will likely focus on:

-

Expansion of the Chemical Space: The synthesis of more diverse libraries of derivatives to further probe the SAR and identify novel compounds with enhanced potency and selectivity.

-

Target Deconvolution: For compounds with interesting phenotypic effects, identifying the specific molecular targets will be crucial for understanding their mechanism of action and for further optimization.

-

Improving Drug-like Properties: Optimizing pharmacokinetic and pharmacodynamic properties to enhance oral bioavailability, metabolic stability, and in vivo efficacy.

-

Combination Therapies: Investigating the potential of 2-Ethylpyrimidin-4-amine derivatives in combination with other therapeutic agents to overcome drug resistance and enhance treatment efficacy, particularly in cancer.

V. Conclusion

2-Ethylpyrimidin-4-amine derivatives represent a promising class of compounds with a rich chemical landscape and a broad spectrum of potential biological activities. Their foundation on the privileged aminopyrimidine scaffold provides a strong starting point for the development of novel therapeutics targeting a range of diseases, most notably cancer. Through continued synthetic exploration, rigorous biological evaluation, and a deep understanding of their structure-activity relationships, these compounds hold the potential to contribute significantly to the future of medicine.

References

-

MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. [Link]

-

RSC Publishing. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

-

MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]

- Google Patents.

-

PMC. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. [Link]

-

ResearchGate. Synthesis and antiviral study of novel 4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives | Request PDF. [Link]

-

PubMed. Discovery of pyrimidine-2,4-diamine analogues as efficiency anticancer drug by targeting GTSE1. [Link]

-

ACS Publications. Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D | Journal of Medicinal Chemistry. [Link]

-

PMC. Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus. [Link]

-

GSC Online Press. Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. [Link]

-

PubMed. Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. [Link]

-

PubMed. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. [Link]

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (Reference not found with a direct URL in the provided search results)

-

Journal of Applied Pharmaceutical Science. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. [Link]

-

ResearchGate. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

PMC. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. [Link]

-

Academia.edu. Synthesis and biological activity of some pyrimidine derivatives. [Link]

-

PubMed. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. [Link]